2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a thieno[2,3-d]pyrimidine core. The presence of a benzylsulfanyl group and a butyl chain further distinguishes this molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2-aminothiophene-3-carboxamide derivatives with benzyl chloride under basic conditions to introduce the benzylsulfanyl group . The cyclopenta ring is then formed through intramolecular cyclization reactions, often facilitated by heating in the presence of suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP. This leads to an increase in the levels of these second messengers, which can modulate various cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-one : Contains a benzylamino group instead of a benzylsulfanyl group .
- 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine : A related compound with a benzimidazole moiety .
Thieno[2,3-d]pyrimidin-4-one: A simpler analog without the cyclopenta ring.
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its structural complexity and the presence of both a benzylsulfanyl group and a butyl chain. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
10-benzylsulfanyl-11-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-2-3-12-22-19(23)17-15-10-7-11-16(15)25-18(17)21-20(22)24-13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDQFGAOBRAJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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